2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide is a complex organic compound that features a unique structure combining a fluorophenyl group, a formamido group, and a cyclooctathiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl derivative. One common method involves the reaction of 2-fluoroaniline with formic acid to form the formamido derivative. This intermediate is then reacted with methanethioyl chloride to introduce the methanethioyl group. The final step involves the cyclization of the intermediate with a thiophene derivative under specific conditions to form the cyclooctathiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the formamido and methanethioyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({[(2-Iodophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide
- 2-({[(2-Bromophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in 2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from its iodophenyl and bromophenyl analogs, which may have different reactivity and biological activity profiles .
Properties
Molecular Formula |
C19H20FN3O2S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(2-fluorobenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H20FN3O2S2/c20-13-9-6-5-7-11(13)17(25)22-19(26)23-18-15(16(21)24)12-8-3-1-2-4-10-14(12)27-18/h5-7,9H,1-4,8,10H2,(H2,21,24)(H2,22,23,25,26) |
InChI Key |
FHCKYNUIQPXFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3F)C(=O)N |
Origin of Product |
United States |
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